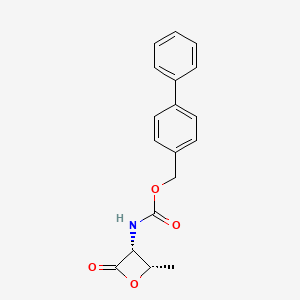

Naaa-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(4-phenylphenyl)methyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |

InChI |

InChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1 |

InChI Key |

MFQATLPMLVIJGV-BLLLJJGKSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) in Inflammatory Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that has emerged as a critical regulator of inflammatory processes. Primarily expressed in immune cells such as macrophages, NAAA's principal function is the degradation of the bioactive lipid mediator, N-palmitoylethanolamide (PEA).[1][2] PEA is an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a key transcription factor that suppresses inflammatory gene expression.[3][4] During inflammation, the levels of PEA are often reduced.[5][6] By hydrolyzing PEA, NAAA effectively terminates this anti-inflammatory signal. Consequently, the inhibition of NAAA presents a promising therapeutic strategy to bolster the body's natural anti-inflammatory mechanisms by increasing local concentrations of PEA, enhancing PPAR-α activation, and ultimately dampening inflammatory responses.[3][7] This guide provides an in-depth overview of the NAAA signaling pathway, its role in various inflammatory conditions, quantitative data from key studies, and detailed experimental protocols relevant to NAAA research.

The NAAA-PEA-PPAR-α Signaling Axis

NAAA is a key enzymatic checkpoint in a critical anti-inflammatory signaling pathway. The enzyme is optimally active in the acidic environment of lysosomes (pH 4.5-5.0), where it catabolizes N-acylethanolamines (NAEs), showing a distinct preference for PEA.[2][8]

The canonical pathway is as follows:

-

Inflammatory Challenge: Pro-inflammatory stimuli trigger a response in immune cells, such as macrophages.

-

PEA Degradation: NAAA, highly expressed within these cells, hydrolyzes endogenous PEA into palmitic acid and ethanolamine.[1][9] This action curtails the anti-inflammatory potential of PEA.

-

PPAR-α Activation: PEA acts as a ligand for PPAR-α.[7] When PEA levels are sufficient, it binds to and activates PPAR-α.

-

Transcriptional Repression of Inflammation: Activated PPAR-α translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event typically leads to the downregulation of genes encoding pro-inflammatory proteins, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11]

Pharmacological inhibition of NAAA blocks the degradation of PEA, leading to its accumulation. This surplus of PEA enhances PPAR-α activation, thereby amplifying the anti-inflammatory response.[3][5] This mechanism forms the basis for the therapeutic potential of NAAA inhibitors in a range of inflammatory and pain-related disorders.[6][12]

Quantitative Data on NAAA's Role

Research using genetic knockout models and specific pharmacological inhibitors has provided quantitative evidence for NAAA's central role in regulating lipid signaling and inflammation.

Table 1: Effect of NAAA Genetic Deletion on N-Acylethanolamine (NAE) Levels

This table summarizes the changes in PEA and anandamide (AEA) levels in various tissues and cells from NAAA-deficient (NAAA-/-) mice compared to wild-type (WT) controls. Data is adapted from studies using CRISPR-Cas9 generated knockout mice.[8]

| Tissue / Cell Type | Change in PEA Level (NAAA-/- vs. WT) | Change in AEA Level (NAAA-/- vs. WT) | Reference |

| Bone Marrow | ~2.5-fold increase | ~3.0-fold increase | [8] |

| Lungs | No significant effect | ~2.6-fold increase | [8] |

| Primary Macrophages | ~2.0-fold increase | ~2.0-fold increase | [8] |

| Brain | No significant effect | No significant effect | [8] |

| Spleen | No significant effect | No significant effect | [8] |

| Skin | No significant effect | Not Reported | [8] |

| Heart, Liver, Kidney | No significant effect | No significant effect | [8] |

Table 2: Effect of NAAA Inhibitors on Inflammatory Markers

This table presents the inhibitory effects of various NAAA inhibitors on the production of key inflammatory mediators in cellular and animal models of inflammation.

| Inhibitor | Model System | Inflammatory Marker | Inhibition Effect | Reference |

| Compound 6 (β-lactam) | LPS-activated human macrophages | TNF-α release | Concentration-dependent inhibition | [7] |

| LPS-activated human macrophages | iNOS expression | Concentration-dependent inhibition | [7] | |

| (S)-OOPP | Carrageenan-sponge implant (mice) | Neutrophil infiltration | Dose-dependent inhibition | [5] |

| Atractylodin | LPS-induced BV-2 microglia | Nitrite (NO proxy) | Dose-dependent inhibition | [10] |

| LPS-induced BV-2 microglia | TNF-α, IL-1β, IL-6 release | Significant inhibition | [10] | |

| AM9053 | LPS-treated bone marrow-derived macrophages (BMDMs) | pSTAT3 protein expression | Significant reduction | [13] |

Table 3: Potency of Selected NAAA Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. This table lists the reported IC50 values for several NAAA inhibitors.

| Inhibitor | Chemical Class | IC50 (Human NAAA) | Reference |

| AM9053 | Piperidine-urea | 36.4 nM | [10] |

| F96 | Oxazolidinone | 140.3 nM | [10] |

| (S)-OOPP | Oxetane | ~200 nM | [5] |

| Atractylodin | Polyacetylene | 2.81 µM | [10] |

| ARN19702 | 1,3,4-oxadiazol-2-one | Not specified for human, potent in rodents | [1][4] |

| Compound 16 | Pyrrolidine derivative | 2.12 µM (rat NAAA) | [14] |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for studying NAAA. Below are detailed protocols for key experiments cited in NAAA research.

Protocol 1: In Vitro NAAA Activity Assay (Fluorometric Method)

This protocol is adapted from methods used for high-throughput screening of NAAA inhibitors and is based on the hydrolysis of a fluorogenic substrate.[10]

Objective: To measure the enzymatic activity of NAAA and assess the potency of inhibitory compounds.

Materials:

-

Recombinant human NAAA protein

-

NAAA Assay Buffer: 50 mM sodium phosphate (pH 4.5), 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA.

-

Substrate: N-(4-methoxy-2-quinolinyl)-L-leucine (PAMCA) or similar fluorogenic substrate.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

96-well half-volume black plates.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

Procedure:

-

Enzyme Preparation: Dilute recombinant human NAAA protein in NAAA Assay Buffer to a final working concentration (e.g., 0.25 µg/mL).

-

Compound Plating: Add 2 µL of test compounds diluted in DMSO to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.

-

Enzyme Addition: Add 20 µL of the diluted NAAA protein solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the PAMCA substrate (at a final concentration near its Km, e.g., 20 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader. The release of the fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC) is proportional to NAAA activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value.

Protocol 2: Quantification of N-Acylethanolamines by LC-MS/MS

This protocol provides a general workflow for extracting and quantifying endogenous NAEs like PEA from biological samples.[5][10]

Objective: To measure the levels of PEA and other NAEs in tissues or cells following genetic or pharmacological manipulation of NAAA.

Materials:

-

Biological tissue or cell pellets.

-

Internal standards (e.g., deuterated PEA or C17:1 FAE).

-

Chloroform, Methanol, Water (LC-MS grade).

-

Solid Phase Extraction (SPE) columns (e.g., C18).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Homogenization: Homogenize the weighed tissue sample or cell pellet in a solvent mixture (e.g., chloroform:methanol:water 2:1:1 v/v/v) containing a known amount of the internal standard.

-

Lipid Extraction: Perform a Bligh-Dyer or similar liquid-liquid extraction. Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen (N2). Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/chloroform 9:1 v/v).

-

Purification (Optional but Recommended): Use SPE to clean up the sample and remove interfering substances.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

-

Chromatography: Use a C18 column to separate the different NAEs.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use specific precursor/product ion transitions for each analyte and the internal standard (e.g., PEA: m/z 300.2 → 62.0).

-

-

Quantification: Create a standard curve using known concentrations of the analyte. Quantify the amount of each NAE in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

NAAA in Inflammatory Disease Models

The therapeutic concept of NAAA inhibition has been validated in a variety of preclinical models of inflammatory diseases.

-

Inflammatory Bowel Disease (IBD): In mouse models of colitis, pharmacological inhibition of NAAA was shown to increase PEA levels in the colon and significantly ameliorate inflammatory damage.[15] This suggests NAAA is a key regulator of PEA in the gut and a potential target for IBD.[15]

-

Lung Inflammation: NAAA inhibitors exert profound anti-inflammatory effects in mouse models of acute lung injury, reducing neutrophil infiltration and the levels of pro-inflammatory cytokines in a PPAR-α-dependent manner.[7]

-

Neuroinflammation and Pain: NAAA is highly expressed in microglia, the resident immune cells of the central nervous system.[10] Inhibiting NAAA elevates PEA levels, reduces microglial activation, and has been shown to be effective in models of neuropathic pain, inflammatory pain, and post-stroke anxiety.[4][10][16]

-

Allergic and Dermatological Inflammation: NAAA inhibitors have shown efficacy in models of allergic contact dermatitis, highlighting a role for the enzyme in skin inflammation.[10]

Conclusion and Future Directions

N-acylethanolamine-hydrolyzing acid amidase stands as a pivotal control point in the resolution of inflammation. Its strategic location in immune cells and its specific role in degrading the anti-inflammatory lipid PEA make it an attractive and "druggable" target.[1][17] The wealth of preclinical data strongly supports the hypothesis that NAAA inhibitors can effectively treat conditions characterized by underlying inflammation and pain.[3][6] Future research will likely focus on the development of highly selective, potent, and systemically active NAAA inhibitors with favorable pharmacokinetic profiles for clinical trials. Further investigation into the cell-specific roles of NAAA using advanced genetic models will continue to unravel the nuances of this critical inflammatory pathway.[8]

References

- 1. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 3. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 4. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation-restricted anti-inflammatory activities of a N -acylethanolamine acid amidase (NAAA) inhibitor F215 [ouci.dntb.gov.ua]

- 10. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]

- 11. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Acylethanolamine-hydrolyzing acid amidase inhibition increases colon N-palmitoylethanolamine levels and counteracts murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting microglial NAAA-regulated PEA signaling counters inflammatory damage and symptom progression of post-stroke anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Novel NAAA Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of novel inhibitors for N-acylethanolamine acid amidase (NAAA), a critical enzyme in lipid signaling. The guide covers the fundamental role of NAAA in cellular pathways, details various chemical classes of inhibitors, presents their quantitative data, outlines key experimental protocols for their evaluation, and illustrates the logical framework of their development.

Introduction: NAAA as a Therapeutic Target

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase primarily located in the lysosomes of immune cells, such as macrophages and B lymphocytes.[1][2][3] Its main function is to catalyze the breakdown of N-acylethanolamines (NAEs), a class of bioactive lipids.[4] A key substrate for NAAA is palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2][4]

The biological actions of PEA are terminated by enzymatic hydrolysis.[5] By breaking down PEA into palmitic acid and ethanolamine, NAAA reduces its availability to exert its therapeutic effects.[6] During inflammation, the levels of PEA are often decreased.[5][7] Therefore, inhibiting NAAA presents a promising therapeutic strategy to increase local concentrations of PEA, thereby amplifying its natural anti-inflammatory and pain-relieving actions.[4][5][7] This approach has driven significant research into the discovery of potent and selective NAAA inhibitors for treating a range of inflammatory conditions and chronic pain.[8]

The NAAA Signaling Pathway

NAAA plays a pivotal role in modulating a signaling pathway that controls inflammation and pain. The enzyme's primary function is the hydrolytic deactivation of PEA.[2][3] PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation.[4][7][9]

Pharmacological inhibition of NAAA blocks the degradation of PEA, leading to its accumulation in tissues.[4] The elevated PEA levels then activate PPAR-α, initiating a cascade of events that ultimately suppresses the production of pro-inflammatory mediators.[4][9][10] This NAAA-regulated lipid signaling is considered a critical control point in the transition from acute to chronic pain and the resolution of inflammation.[2][3][9]

Classes of NAAA Inhibitors and Structure-Activity Relationships

The search for NAAA inhibitors began with modifications of the natural substrate, PEA, and has since expanded to include a variety of chemical scaffolds.[5] Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for potency and selectivity, particularly against the related enzyme fatty acid amide hydrolase (FAAH).[11][12]

Key chemical classes include:

-

Pyrrolidine Amide Derivatives: SAR studies on this class revealed that small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency.[11][12] While conformationally flexible linkers tended to increase potency, they often reduced selectivity over FAAH. Conversely, more rigid linkers could enhance selectivity.[11][12]

-

β-Lactones and β-Lactams: These compounds act as potent, often covalent, inhibitors of NAAA.[5][13] For example, ARN077, a β-lactone, was identified as a potent NAAA inhibitor that covalently binds to the enzyme's catalytic cysteine.[1][13] However, the instability of the β-lactone ring in plasma limited its use to topical applications.[13] This led to the development of more stable β-lactam inhibitors.[13]

-

Palmitic Acid Retro-amides: Compounds like N-pentadecylcyclohexancarboxamide were among the first potent and selective NAAA inhibitors identified, demonstrating reversible and non-competitive inhibition.[5]

-

Carbamates: 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) is a potent and systemically active carbamate inhibitor that has shown significant anti-inflammatory effects in animal models.[14] SAR studies have explored the influence of substitutions on the 2-oxo-3-azetidinyl ring and the carbamic acid ester side chain to improve the drug-like properties of these inhibitors.[14]

-

Natural Products: Screening of natural product libraries has identified novel NAAA inhibitors. Atractylodin, a compound isolated from Atractylodes lancea, was found to be a potent, competitive, and reversible NAAA inhibitor.[15][16]

Quantitative Data of Representative NAAA Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of selected NAAA inhibitors from different chemical classes. This data allows for a direct comparison of their effectiveness.

| Compound/Identifier | Chemical Class | Species | IC₅₀ (NAAA) | Selectivity Notes | Citation(s) |

| (S)-OOPP | β-Lactone | Rat | 0.42 µM | Selective vs. FAAH and other hydrolases. | [5] |

| ARN077 (Compound 4) | β-Lactone | Human | ~7 nM | Highly potent; covalent inhibitor. | [13] |

| Compound 6 | β-Lactam | Rat | IC₅₀ > 100 µM vs. FAAH | Systemically active covalent inhibitor. | [13] |

| N-pentadecylcyclohexancarboxamide (Compound 2) | Retro-amide | Rat | 4.5 µM | Not active against FAAH up to 100 µM. | [5] |

| AM9023 | Isothiocyanate | Human | 0.35 µM | Potent and competitive inhibitor. | [5] |

| Compound 16 | Pyrrolidine | Rat | 2.12 µM | Low inhibitory effect on FAAH (<30% at 100 µM). | [17] |

| 4g (E93) | Pyrrolidine Amide | Not Specified | Low micromolar | Competitive and reversible mechanism. | [11][12] |

| Atractylodin | Natural Product | Human | 2.81 µM | Competitive and reversible inhibitor. | [15] |

| AM9053 | Not Specified | Human | 36.4 nM | Potent inhibitor used as a reference. | [16] |

| F96 | Not Specified | Human | 140.3 nM | Potent inhibitor used as a reference. | [16] |

Key Experimental Protocols

The characterization of novel NAAA inhibitors involves a standardized workflow of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.

Fluorometric NAAA Activity Assay for High-Throughput Screening

This method is commonly used for the initial screening and IC₅₀ determination of NAAA inhibitors.[15][16]

-

Principle: The assay uses a fluorogenic substrate, such as N-(4-methyl coumarin) palmitamide (PAMCA), which is hydrolyzed by NAAA to produce the highly fluorescent 7-amino-4-methyl coumarin (AMC). The rate of AMC production is proportional to NAAA activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

-

Reagents and Buffers:

-

Protocol:

-

In a 96-well black plate, add recombinant NAAA protein diluted in NAAA assay buffer.[15]

-

Add the test compound (e.g., 2 µL of DMSO stock) and pre-incubate with the enzyme for a defined period (e.g., 10-30 minutes) at 37°C.[15][17]

-

Initiate the reaction by adding the PAMCA substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).

-

Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

LC/MS-Based NAAA Activity Assay

This method directly measures the product of the natural substrate's hydrolysis and is often used for validation and kinetic studies.[17]

-

Principle: The assay measures the formation of the fatty acid product (e.g., palmitic acid) from the hydrolysis of an NAE substrate (e.g., PEA) by NAAA. Quantification is performed using liquid chromatography-mass spectrometry (LC/MS).

-

Protocol:

-

Incubate recombinant NAAA protein (e.g., 30 µg) with the test compound at 37°C for 30 minutes in a phosphate buffer (50 mM, pH 5.0) containing 0.1% Triton X-100 and 3 mM DTT.[17]

-

Add the substrate, such as heptadecenoylethanolamide (25 µM), to start the reaction.[17]

-

Terminate the reaction by adding a stop solution, typically cold methanol containing an internal standard (e.g., 1 nmol heptadecanoic acid).[17]

-

Analyze the samples by LC/MS to quantify the amount of fatty acid product formed.[17]

-

Cell-Based Assays for Biological Activity

These assays assess an inhibitor's ability to engage NAAA in a cellular context and modulate downstream signaling.

-

Cell Lines: Murine macrophage-like cell lines (e.g., RAW264.7), human monocyte-derived macrophages, or HEK293 cells overexpressing NAAA are commonly used.[5][13][17][18]

-

Protocol:

-

Culture the cells and pre-treat them with the NAAA inhibitor for a specified duration (e.g., 30 minutes to 8 hours).[17][18]

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.[18]

-

After stimulation (e.g., 24 hours), collect the cell culture medium and/or cell lysates.

-

Measure outcomes:

-

PEA Levels: Quantify intracellular PEA levels using LC/MS to confirm that the inhibitor increases the concentration of the endogenous substrate.[18]

-

Pro-inflammatory Markers: Measure the release of inflammatory mediators such as nitric oxide (via Griess reagent), TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.[13][15][16] A reduction in these markers indicates anti-inflammatory activity.

-

-

Conclusion

The development of NAAA inhibitors has rapidly progressed from initial substrate-based scaffolds to a diverse range of potent and selective small molecules. These compounds have proven to be valuable tools for investigating the role of NAAA in pathophysiology and represent a promising new class of therapeutic agents.[8] By targeting the NAAA-PEA-PPAR-α signaling axis, these inhibitors offer a novel mechanism for controlling inflammation and pain.[6][9] Continued research, including SAR optimization for improved pharmacokinetic properties and extensive evaluation in preclinical disease models, will be essential to translate the therapeutic potential of NAAA inhibition into clinical applications.[8]

References

- 1. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAAA-regulated lipid signaling in monocytes controls the induction of hyperalgesic priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors. Synthesis and structure–activity relationship (SAR) studies [escholarship.org]

- 15. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]

- 16. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

NAAA enzyme structure and active site for inhibitor binding

An In-Depth Technical Guide to N-acylethanolamine Acid Amidase (NAAA): Structure, Active Site, and Inhibitor Binding

Abstract

N-acylethanolamine acid amidase (NAAA) is a pivotal lysosomal cysteine hydrolase responsible for the degradation of bioactive N-acylethanolamines (NAEs), most notably the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2] By terminating PEA signaling, NAAA plays a critical role in regulating inflammation and pain pathways, making it a significant therapeutic target for a range of disorders.[3][4] This technical guide provides a comprehensive overview of the NAAA enzyme, detailing its molecular structure, the mechanism of its catalytic activation, the architecture of its active site, and the modes of inhibitor binding. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

NAAA Enzyme Structure and Activation

NAAA is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, a diverse group of enzymes that utilize a terminal cysteine, serine, or threonine residue as the catalytic nucleophile.[3][5] It is synthesized as an inactive proenzyme that undergoes autocatalytic cleavage under acidic conditions (optimal pH ~4.5), a process consistent with its primary localization within cellular lysosomes.[5][6][7] This self-proteolysis event is crucial for enzyme activation.

The cleavage occurs at Cys-126 (in human NAAA), excising an internal peptide segment and generating two subunits, α and β, which remain non-covalently associated to form the mature, active enzyme.[3][5][6] This process exposes the otherwise buried active site, allowing for substrate access.[3][8] The mature enzyme adopts a characteristic αββα-fold.[3] While NAAA is considered a soluble enzyme, its activity is enhanced by detergents and certain lipids, and it possesses hydrophobic helices (α3 and α6) that are thought to interact with lipid membranes.[3] This interaction is coupled to a conformational change that creates a hydrophobic cavity for the substrate's acyl chain, suggesting a mechanism of interfacial activation at the lysosomal membrane.[3][8]

| Property | Description | Reference(s) |

| Enzyme Class | N-terminal nucleophile (Ntn) hydrolase; Cysteine hydrolase | [3][9] |

| Gene Name | NAAA | [7][10] |

| Location | Primarily lysosomal compartment of immune cells (e.g., macrophages) | [2][6] |

| Activation | Autoproteolytic cleavage at acidic pH (~4.5) | [5][6] |

| Structure | Heterodimer of α and β subunits, forming an αββα-fold | [3] |

| Human Molecular Weight | ~31 kDa | [6] |

| PDB IDs | 6DXX (Human NAAA complex with inhibitor), 6DXY (Murine NAAA) | [8][11] |

The NAAA Active Site and Catalytic Mechanism

The catalytic activity of NAAA is centered on its N-terminal nucleophile, Cysteine-126 (human).[9][11] The active site is a well-defined cavity shaped by both the α and β subunits. Mechanistic simulations and structural studies have revealed a two-step hydrolytic process: acylation and deacylation.[11][12]

The catalytic mechanism is thought to proceed as follows:

-

Substrate Binding : The substrate, such as PEA, enters the active site. The substrate-binding site is composed of two distinct regions: a narrow, linear lipophilic pocket that accommodates the long acyl tail of the substrate, and a more solvent-exposed cavity that binds the ethanolamine headgroup.[11][12] This structural arrangement explains NAAA's marked preference for saturated fatty acid ethanolamides like PEA over polyunsaturated ones like anandamide.[11][12]

-

Acylation : This is considered the rate-limiting step.[11][12] The catalytic Cys-126 plays a dual role, acting as both a general acid and a nucleophile. Its thiol group protonates the amide nitrogen of the PEA substrate, making the carbonyl carbon more electrophilic.[11][12] Subsequently, the thiolate anion of Cys-126 performs a nucleophilic attack on the same carbonyl carbon.

-

Intermediate Formation : This attack forms a zwitterionic tetrahedral intermediate.[11]

-

Product 1 Release : The intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the first product, ethanolamine.[11]

-

Deacylation : A water molecule, likely activated by a nearby residue, hydrolyzes the thioester bond of the acyl-enzyme intermediate, releasing the fatty acid (e.g., palmitic acid) and regenerating the free enzyme for the next catalytic cycle.

Other residues, including Asp-145, Glu-195, Asn-287, and Arg-300, are also crucial for maintaining the active site's architecture and facilitating catalysis.[6][11]

Inhibitor Binding and Structure-Activity Relationships (SAR)

Given its role in terminating anti-inflammatory signals, inhibiting NAAA is a promising therapeutic strategy.[1] This has driven the development of various classes of inhibitors that target its active site. These can be broadly classified as covalent and non-covalent inhibitors.

Covalent Inhibitors: The most potent and well-studied class of NAAA inhibitors are those containing a β-lactone electrophilic "warhead".[13][14] These compounds act as irreversible inhibitors by forming a covalent bond with the catalytic Cys-126.[9] The mechanism involves the nucleophilic attack of the Cys-126 thiolate on the strained β-lactone ring, leading to ring-opening and the formation of a stable thioester adduct (S-acylation).[9][15] Structure-activity relationship (SAR) studies have demonstrated that the (S)-stereochemistry at the α-carbon of the β-lactone ring is critical for potent inhibition.[14][15]

Non-covalent Inhibitors: Reversible, non-covalent inhibitors have also been developed. These compounds typically bind to the active site through a combination of hydrogen bonds and hydrophobic interactions, occupying the substrate-binding pocket and preventing substrate access.[3] The crystal structure of human NAAA in complex with the non-covalent inhibitor ARN19702 (PDB: 6DXX) has provided detailed insights into the specific interactions that govern reversible binding.[11][12]

| Inhibitor | Class / Type | Target Species | IC₅₀ Value | Notes | Reference(s) |

| (S)-OOPP | β-lactone / Covalent | Rat | 420 ± 20 nM | One of the early selective β-lactone inhibitors. | [15] |

| (R)-OOPP | β-lactone / Covalent | Rat | 6000 ± 600 nM | Enantiomer of (S)-OOPP, showing the importance of stereochemistry. | [15] |

| ARN077 | Threonine β-lactone / Covalent | Human | ~7 nM | A potent inhibitor developed from SAR studies. | [13] |

| ARN077 | Threonine β-lactone / Covalent | Rat | ~50 nM | Shows species-dependent potency. | [13] |

| ARN19702 | Non-covalent / Reversible | Human | - | Co-crystallized with human NAAA (PDB: 6DXX). | [11][12] |

The NAAA Signaling Pathway

NAAA is a key negative regulator of a signaling pathway controlled by the lipid mediator PEA.[4] PEA exerts its biological effects, including analgesia and anti-inflammation, primarily by activating the Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α).[1][16] PPAR-α is a ligand-operated transcription factor that, upon activation, modulates the expression of genes involved in inflammation and lipid metabolism.[1][4]

The pathway operates as follows:

-

PEA Production : In response to cellular stress or injury, PEA is synthesized.

-

NAAA-mediated Degradation : NAAA, located in the lysosome, hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signal.[3][4]

-

PPAR-α Activation : If PEA is not degraded, it can translocate to the nucleus and bind to PPAR-α.

-

Gene Transcription : Ligand-bound PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, altering their transcription. This typically leads to a reduction in the expression of pro-inflammatory genes.

-

Effect of NAAA Inhibition : Pharmacological inhibition of NAAA prevents PEA degradation.[1] The resulting accumulation of intracellular PEA leads to sustained activation of PPAR-α, amplifying its anti-inflammatory and analgesic effects.[4][16] This mechanism is a key target for preventing the transition from acute to chronic pain.[4]

Key Experimental Protocols

NAAA Activity Assay (Radiometric Method)

This protocol is a standard method for quantifying NAAA enzyme activity in cell or tissue lysates by measuring the release of radiolabeled ethanolamine from a radiolabeled PEA substrate.[17][18]

Materials:

-

Enzyme source: Lysosomal extracts or purified NAAA protein.

-

Substrate: [1-14C]-palmitoylethanolamine ([14C]PEA).

-

NAAA Assay Buffer: 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% (v/v) Triton X-100, 3 mM DTT, adjusted to pH 4.5.[11]

-

Stop Solution: Chloroform/methanol (1:1, v/v) containing an internal standard.

-

Scintillation cocktail and counter.

Procedure:

-

Enzyme Preparation : Prepare protein extracts from cells or tissues (e.g., rat lung, HEK293 cells overexpressing NAAA) and determine the total protein concentration.[11][18]

-

Reaction Setup : In a microcentrifuge tube, add a specific amount of protein extract (e.g., 4 µg) to the NAAA Assay Buffer.[11]

-

Initiation : Start the reaction by adding the [14C]PEA substrate to a final concentration typically within the low micromolar range.

-

Incubation : Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).[11] Ensure the reaction is within the linear range.

-

Termination : Stop the reaction by adding ice-cold Stop Solution. This also serves to partition the lipids.

-

Phase Separation : Vortex the mixture and centrifuge to separate the aqueous and organic phases. The unreacted [14C]PEA will partition into the lower organic phase, while the radiolabeled ethanolamine product will remain in the upper aqueous phase.

-

Quantification : Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation : Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.[11]

X-ray Crystallography for NAAA Structure Determination

Determining the three-dimensional structure of NAAA provides atomic-level insights into its function and inhibitor binding. The general workflow is outlined below.[3][8][19]

Procedure Outline:

-

Protein Expression and Purification : The gene encoding NAAA is cloned into an expression vector and transformed into a suitable host system (e.g., E. coli, insect, or mammalian cells). The protein is overexpressed and then purified to homogeneity using multiple chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography). Purity is a critical factor for successful crystallization.[19]

-

Crystallization : The purified, concentrated NAAA protein (typically 2-50 mg/mL) is mixed with a precipitant solution.[19] High-throughput screening of various conditions (e.g., different precipitants, pH, temperature, additives) is performed to find initial crystallization "hits". The vapor diffusion method (either sitting drop or hanging drop) is commonly used.[19] In this method, a drop containing the protein and precipitant equilibrates with a larger reservoir of the precipitant, slowly increasing the protein concentration to a supersaturated state, which can lead to crystal formation.

-

Crystal Optimization and Harvesting : Initial crystal hits are optimized by fine-tuning the conditions to produce large, well-ordered single crystals suitable for diffraction. Crystals are then carefully harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction Data Collection : The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, producing a characteristic pattern of spots that is recorded on a detector.[20]

-

Structure Determination and Refinement : The diffraction data are processed to determine the positions and intensities of the spots. This information is used to solve the "phase problem" and calculate an electron density map of the protein. An atomic model of NAAA is built into this map and then computationally refined to best fit the experimental data, resulting in a final 3D atomic structure.[3][8]

References

- 1. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. genecards.org [genecards.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. air.unipr.it [air.unipr.it]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAAA-regulated lipid signaling in monocytes controls the induction of hyperalgesic priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dial.uclouvain.be [dial.uclouvain.be]

- 18. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

The Physiological Role of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) in the Endocannabinoid System: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system, with its signaling lipids, the N-acylethanolamines (NAEs), governing a wide array of physiological processes. The precise control of NAE levels is paramount, and this is achieved through a finely tuned balance of synthesis and degradation. While fatty acid amide hydrolase (FAAH) has long been recognized as a key catabolic enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a distinct and equally critical regulator, particularly for the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). NAAA's unique biochemical properties, cellular localization, and substrate preference distinguish it from FAAH, positioning it as a highly specific control point for a major branch of ECS signaling. This technical guide provides an in-depth exploration of the physiological role of NAAA, detailing its biochemical characteristics, tissue distribution, signaling pathways, and the experimental methodologies used to investigate its function. Furthermore, it highlights the therapeutic potential of targeting NAAA for inflammatory and chronic pain disorders.

Introduction to NAAA in the Endocannabinoid System

The endocannabinoid system comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. NAEs are a major class of these signaling lipids, including the well-known endocannabinoid N-arachidonoylethanolamine (anandamide, AEA), as well as non-cannabinoid NAEs like N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA).[1] The biological actions of these lipids are terminated by enzymatic hydrolysis.[2]

NAAA is a lysosomal N-terminal cysteine hydrolase that plays a pivotal role in the degradation of specific NAEs.[3][4] Unlike the more broadly acting FAAH, NAAA exhibits a distinct acidic pH optimum and a marked substrate preference for saturated and monounsaturated NAEs, most notably PEA.[5][6] This specificity makes NAAA a critical regulator of PEA signaling, a pathway increasingly recognized for its potent anti-inflammatory, analgesic, and neuroprotective properties.[7] By controlling the deactivation of PEA, NAAA acts as a key gatekeeper in cellular inflammatory responses, making it a compelling target for novel therapeutic interventions.[3][8]

Biochemical and Molecular Properties

NAAA's function is dictated by its unique structural and enzymatic characteristics, which set it apart from other NAE hydrolases.

-

Enzyme Class: NAAA is a member of the N-terminal hydrolase superfamily, utilizing a catalytic cysteine residue.[3] This mechanism is distinct from FAAH, which is a serine hydrolase.[6]

-

Cellular Localization: NAAA is primarily localized within the endosomal-lysosomal compartment of cells.[3][9] This subcellular location is significant, as it implies that NAAA acts on NAEs that have been internalized into the cell, and its activity is confined to the acidic environment of the lysosome.

-

pH Optimum: The enzyme functions optimally at an acidic pH of approximately 4.5-5.0, consistent with its lysosomal residence.[5] This is a key differentiator from FAAH, which has a neutral to alkaline pH optimum.

-

Substrate Specificity: NAAA demonstrates a strong preference for hydrolyzing PEA, followed by other saturated and monounsaturated NAEs like OEA. It is substantially less effective at hydrolyzing the polyunsaturated NAE, anandamide.[6][10] This substrate preference is the primary reason NAAA is considered the main regulator of endogenous PEA levels, particularly in immune cells.[6]

Tissue Distribution and Cellular Expression

NAAA expression is not ubiquitous and is most prominent in cells and tissues associated with the immune system.

-

Cellular Expression: High levels of NAAA are found in innate and adaptive immune cells, particularly macrophages, monocytes, neutrophils, and B lymphocytes.[4][6] Its presence in these cells underscores its role in modulating inflammatory processes.

-

Tissue Distribution: On a tissue level, NAAA is expressed in the spleen, lung, and intestine.[10] Genetic blockade studies in mice have shown that deleting NAAA in bone marrow-derived cells produces profound analgesic and anti-inflammatory effects, highlighting the importance of its expression in the immune compartment for regulating pain and inflammation.[9]

The NAAA-PEA-PPAR-α Signaling Pathway

The primary physiological role of NAAA is to control the signaling tone of its preferred substrate, PEA. It achieves this by hydrolyzing PEA into palmitic acid and ethanolamine, thus terminating its biological activity.[11] The canonical signaling pathway involving NAAA is the NAAA-PEA-PPAR-α axis.

-

NAAA-mediated PEA Degradation: Under basal conditions or during the resolution of inflammation, NAAA activity keeps PEA levels in check.

-

PEA Accumulation: In response to inflammatory stimuli, PEA production is increased. Inhibition of NAAA, either pharmacologically or endogenously, prevents PEA degradation, leading to its accumulation within the cell.[7]

-

PPAR-α Activation: Elevated levels of PEA allow it to bind to and activate the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that functions as a transcription factor.[3][11]

-

Downstream Effects: Activated PPAR-α translocates to the nucleus and modulates the expression of genes involved in inflammation and pain. This typically results in the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators, leading to potent analgesic and anti-inflammatory effects.[7][8][11]

This pathway serves as a crucial intrinsic feedback mechanism to control and resolve inflammation.

NAAA vs. FAAH: A Tale of Two Hydrolases

While both NAAA and FAAH hydrolyze NAEs, they play distinct, complementary roles in regulating the endocannabinoid system.

| Feature | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Fatty Acid Amide Hydrolase (FAAH) |

| Enzyme Class | N-Terminal Cysteine Hydrolase | Serine Hydrolase |

| Subcellular Location | Lysosomes | Endoplasmic Reticulum |

| Optimal pH | Acidic (pH 4.5-5.0) | Alkaline (pH ~9.0) |

| Primary Substrate | Palmitoylethanolamide (PEA) | Anandamide (AEA) |

| Tissue Expression | High in immune cells (macrophages, etc.), spleen, lung | Widely distributed, high in brain and liver |

| Primary Physiological Role | Regulation of inflammation and inflammatory pain | Regulation of neurotransmission, anxiety, and nociception |

This division of labor allows for specific and localized control over different branches of NAE signaling.

Quantitative Data

Table 1: Kinetic Parameters of Rat NAAA for NAE Substrates

| Substrate | Km (μM) | Vmax (pmol min-1 mg-1) | Reference |

| Palmitoylethanolamide (PEA) | 19.8 | 10.3 x 103 | [10] |

| Palmitoyl methyl amide (PMA) | 18.1 | 25.6 x 103 | [10] |

| Data for other endogenous NAEs like OEA and AEA are often presented as relative hydrolysis rates rather than full kinetic parameters, with PEA consistently being the preferred substrate. |

Table 2: Potency of Select NAAA Inhibitors

| Inhibitor | Target | IC50 (nM) | Mechanism | Reference(s) |

| ARN077 | Human NAAA | 7 | Covalent (β-lactone) | [1][3][12] |

| Rat NAAA | 50 | [12] | ||

| ARN726 | Human NAAA | 27 | Covalent (β-lactam) | [12] |

| Rat NAAA | 63 | [12] | ||

| (S)-OOPP | Rat NAAA | ~200 | Covalent (β-lactone) | [13] |

Key Experimental Protocols

Radiometric NAAA Activity Assay

This protocol is a standard method for quantifying NAAA enzyme activity in cell lysates or tissue homogenates.[7][14]

Objective: To measure the rate of hydrolysis of a radiolabeled NAAA substrate.

Materials:

-

Enzyme source: Lysosomal extracts from cells (e.g., HEK293 overexpressing NAAA) or tissue homogenates.

-

Substrate: [14C]palmitoylethanolamide ([14C]PEA).

-

Assay Buffer: 100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton X-100 (or Nonidet P-40), 3 mM DTT, pH 4.5.

-

Stop Solution: Chloroform/Methanol (2:1, v/v).

-

Thin-Layer Chromatography (TLC) plates (silica gel).

-

TLC Developing Solvent: Chloroform/Methanol/Ammonium Hydroxide (80:20:2, v/v/v).

-

Scintillation fluid and counter.

Procedure:

-

Enzyme Preparation: Prepare cell lysates or tissue homogenates and isolate the lysosomal fraction via differential centrifugation. Determine the protein concentration of the enzyme preparation.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation with the assay buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add [14C]PEA (typically to a final concentration of 10-100 µM) to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Terminate Reaction: Stop the reaction by adding an excess of cold Chloroform/Methanol stop solution. This also serves to partition the lipids.

-

Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The unreacted [14C]PEA substrate will remain in the lower organic phase, while the hydrolyzed [14C]ethanolamine product will be in the upper aqueous phase.

-

TLC Analysis: Spot a known volume of the organic phase onto a silica TLC plate.

-

Chromatography: Develop the TLC plate in the developing solvent until the solvent front nears the top.

-

Quantification: Allow the plate to dry. Visualize the separated radioactive spots corresponding to the substrate (PEA) and the product (palmitic acid) using a phosphorimager or by scraping the silica spots into scintillation vials and counting.

-

Calculation: Calculate the percentage of substrate converted to product and express NAAA activity as pmol of product formed per minute per mg of protein.

Carrageenan-Induced Inflammatory Pain Model

This is a widely used in vivo model to assess the anti-inflammatory and anti-hyperalgesic effects of compounds targeting NAAA.[4][15][16]

Objective: To induce a localized, acute inflammatory response in the paw of a rodent and measure the reversal of associated pain hypersensitivity by a test compound.

Materials:

-

Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley).

-

Inducing Agent: 1-2% Lambda-Carrageenan solution in sterile saline.

-

Test Compound: NAAA inhibitor (e.g., ARN077) and vehicle control.

-

Measurement Tools:

-

For thermal hyperalgesia: Plantar test apparatus (Hargreaves test).

-

For mechanical allodynia: von Frey filaments.

-

For edema: Plethysmometer or digital calipers.

-

Procedure:

-

Baseline Measurement: Acclimate the animals to the testing environment. Measure baseline paw withdrawal latency (to a thermal stimulus) or paw withdrawal threshold (to mechanical stimuli) for both hind paws.

-

Compound Administration: Administer the NAAA inhibitor or vehicle via the desired route (e.g., intraperitoneal, oral, or topical application to the paw) at a defined time before the inflammatory challenge (e.g., 30-60 minutes).

-

Induction of Inflammation: Inject a small volume (e.g., 20-50 µL for mice) of carrageenan solution into the plantar surface of one hind paw. The contralateral paw can receive a saline injection as a control.

-

Post-Induction Measurements: At specific time points after carrageenan injection (e.g., every hour for 6 hours), re-measure paw withdrawal latency/threshold and paw thickness (edema). The peak inflammatory response typically occurs 3-5 hours post-injection.[16]

-

Data Analysis: Compare the paw withdrawal latencies/thresholds and paw volume between the vehicle-treated and drug-treated groups. A significant increase in withdrawal latency/threshold in the drug-treated group relative to the vehicle group indicates an analgesic/anti-hyperalgesic effect.

Hyperalgesic Priming Model

This model is used to study the transition from acute to chronic pain and is valuable for assessing the role of NAAA in pain chronification.[5][9][11]

Objective: To establish a state of latent sensitization (priming) where an animal shows an exaggerated and prolonged response to a subsequent, normally mild, pro-inflammatory stimulus.

Materials:

-

Animals: Male mice.

-

Priming Agent: Interleukin-6 (IL-6) or Carrageenan.

-

Secondary Stimulus: Prostaglandin E2 (PGE2).

-

Test Compound: NAAA inhibitor (e.g., ARN19702) and vehicle.

-

Measurement Tools: Plantar test apparatus (thermal) or von Frey filaments (mechanical).

Procedure:

-

Baseline Measurement: Establish stable baseline nociceptive thresholds as in the carrageenan model.

-

Priming (Day 0): Administer a single intraplantar injection of a low dose of a priming agent (e.g., 0.5 ng IL-6).[9] This induces an acute, transient hyperalgesia that resolves within 24 hours.

-

Incubation Period (Days 1-5): The animal's pain sensitivity returns to baseline. This is the critical window where neuroplastic changes underlying the primed state are established. To test the role of NAAA in establishing this state, the NAAA inhibitor or vehicle is administered during this period (e.g., daily on days 1-3).[9]

-

Challenge (Day 6): Inject a low, normally sub-threshold or mildly sensitizing dose of PGE2 (e.g., 100 ng) into the same paw.[9]

-

Assessment of Priming: Measure thermal or mechanical sensitivity at time points after the PGE2 injection. In vehicle-treated (primed) animals, the PGE2 will induce a robust and prolonged hyperalgesia. In animals successfully treated with an NAAA inhibitor during the incubation period, this exaggerated response will be prevented.

-

Data Analysis: Compare the magnitude and duration of PGE2-induced hyperalgesia between the treatment groups. Prevention of the prolonged hyperalgesic response indicates that NAAA activity during the incubation period is critical for the establishment of the chronic pain state.

Conclusion and Future Directions

N-acylethanolamine-hydrolyzing acid amidase is a highly specialized enzyme within the endocannabinoid system, acting as a key regulator of the anti-inflammatory and analgesic lipid PEA. Its distinct localization in lysosomes and its substrate specificity clearly differentiate its role from that of FAAH, establishing the NAAA-PEA-PPAR-α axis as a critical pathway for controlling immune responses and pain signaling. The development of potent and selective NAAA inhibitors has provided invaluable tools to probe these functions and has demonstrated significant therapeutic promise in preclinical models of inflammatory pain and chronic pain states.

Future research should focus on further elucidating the upstream regulation of NAAA expression and activity during inflammatory events, exploring its role in other pathologies such as neurodegenerative diseases and metabolic disorders, and advancing the clinical development of NAAA inhibitors as a novel class of safe and effective anti-inflammatory and analgesic drugs.

References

- 1. ARN077 |CAS:1373625-34-3 Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Hyperalgesic Priming in the Transition From Acute to Chronic Pain: Focus on Different Models and the Molecular Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]

- 7. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NAAA-regulated lipid signaling in monocytes controls the induction of hyperalgesic priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aragen.com [aragen.com]

Unraveling the Enigma of NAAA: A Technical Guide to its Activation and Regulation

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation and regulation of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of NAAA's structure, catalytic activity, and its role in significant signaling pathways, offering a comprehensive resource for advancing research and therapeutic development in this area.

Core Concepts of NAAA Function

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1][2] Of particular interest is its preferential hydrolysis of N-palmitoylethanolamine (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[1][3] By controlling the levels of PEA, NAAA is a key regulator of pain and inflammation, making it a promising target for therapeutic intervention.[1][3][4]

The activation of NAAA is a multi-step process initiated by autocatalytic cleavage.[5][6] This self-proteolysis occurs at an internal peptide bond, resulting in the formation of a mature, active enzyme composed of an α- and a β-subunit that remain associated.[5] This proteolytic event is crucial as it exposes the enzyme's buried active site, a necessary step for substrate binding and catalysis.[1]

NAAA's activity is exquisitely sensitive to pH, with an optimal acidic pH of approximately 4.5-5.0, consistent with its localization within the lysosome.[2][7][8] The enzyme is largely inactive at neutral or basic pH.[7] The catalytic mechanism involves a nucleophilic attack by the N-terminal cysteine residue (Cys126) on the amide bond of the substrate.[6][7] The pKa of this catalytic cysteine is thought to be lowered by the proximate cationic residue Arg142, facilitating its nucleophilic character at acidic pH.[5] Asp145 is another key residue, believed to form an acid-base pair with the N-terminal amine of Cys126, further contributing to catalysis in the acidic lysosomal environment.[5][7]

A defining feature of NAAA activation is its interaction with lipid membranes.[1][5] While NAAA is a soluble enzyme, its association with membranes is conformationally coupled to the formation of a stable substrate- or inhibitor-binding site.[1][5] This interaction involves a pair of hydrophobic helices that, upon membrane insertion, create a linear hydrophobic cavity adjacent to the active site.[1] This cavity accommodates the acyl chain of the lipid substrate, positioning the amide bond for hydrolysis.[1][5]

Quantitative Insights into NAAA Activity and Inhibition

The following tables summarize key quantitative data related to NAAA's enzymatic activity and its inhibition by various compounds.

| Parameter | Value | Species | Comments | Reference |

| Optimal pH | 4.5 - 5.0 | Human, Rat | Consistent with lysosomal localization. | [2][7][8] |

| Optimal Substrate | N-palmitoylethanolamine (PEA) | Not specified | NAAA shows a marked preference for saturated fatty acid ethanolamides. | [9][10] |

Table 1: Enzymatic Properties of NAAA

| Inhibitor | IC50 | Mechanism of Action | Selectivity | Reference |

| (S)-OOPP | Not specified in snippets | Non-competitive | Selective for NAAA over FAAH and acid ceramidase. | [11] |

| ARN19702 | Not specified in snippets | Non-covalent | Not specified | [6] |

| Compound 2 (from a series of PEA analogs) | 4.5 µM | Reversible, non-competitive | Did not inhibit FAAH at concentrations up to 100 µM. | [12] |

| N-cyclohexanecarbonylpentadecylamine | Not specified in snippets | Not specified | Selective inhibitor of NAAA. | [7] |

Table 2: Characterized Inhibitors of NAAA

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NAAA. The following sections outline typical experimental protocols for key assays.

NAAA Activity Assay

This protocol is designed to measure the hydrolytic activity of NAAA on its substrate, N-palmitoylethanolamine (PEA).

-

Enzyme Source: Recombinant human NAAA expressed in human embryonic kidney 293 (HEK293) cells or tissue homogenates (e.g., from lung or spleen, where NAAA is highly expressed).[8]

-

Substrate Preparation: Prepare a stock solution of N-palmitoylethanolamine (PEA) in a suitable organic solvent (e.g., DMSO).

-

Assay Procedure:

-

In a microcentrifuge tube, combine the enzyme source with the reaction buffer.

-

Initiate the reaction by adding the PEA substrate to a final concentration typically in the low micromolar range.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipid products.

-

-

Product Quantification: The amount of palmitic acid produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Enzyme activity is calculated as the amount of product formed per unit time per amount of protein and expressed in appropriate units (e.g., nmol/min/mg protein).

NAAA Inhibitor Screening Assay

This protocol is adapted from the activity assay to screen for potential NAAA inhibitors.

-

Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

-

Pre-incubation: Pre-incubate the enzyme source with the test compound or vehicle control in the reaction buffer at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation and Termination: Follow steps 4 and 5 of the NAAA Activity Assay protocol.

-

Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence of the test compound to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of NAAA provides invaluable insights into its mechanism of action and aids in rational drug design.

-

Protein Expression and Purification: Overexpress recombinant NAAA (e.g., rabbit NAAA) in a suitable expression system (e.g., E. coli or insect cells) and purify the protein to homogeneity using standard chromatographic techniques.

-

Crystallization: Screen for crystallization conditions using various commercially available or custom-made screens. The protein is mixed with the crystallization solution, and the mixture is allowed to equilibrate (e.g., via vapor diffusion) until crystals form. To obtain structures with ligands, the protein can be co-crystallized with the ligand or the ligand can be soaked into existing apo-enzyme crystals. For lipophilic ligands, a detergent such as Triton X-100 may be included to aid solubilization.[5]

-

Data Collection: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement, using a homologous structure as a search model if available. The resulting electron density map is used to build and refine the atomic model of NAAA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving NAAA and a typical experimental workflow for studying NAAA inhibition.

Caption: NAAA Activation and Catalytic Cycle.

Caption: The NAAA-PEA-PPAR-α Signaling Axis.

Caption: Workflow for NAAA Inhibition Studies.

Conclusion and Future Directions

The intricate molecular mechanisms governing NAAA activation and regulation are progressively being elucidated, revealing a sophisticated interplay of proteolytic processing, pH-dependence, and membrane association. This knowledge has been instrumental in the development of selective NAAA inhibitors, which have shown considerable promise in preclinical models of pain and inflammation.[1][14] Future research should focus on obtaining high-resolution crystal structures of NAAA in complex with a wider range of substrates and inhibitors to further refine our understanding of its catalytic mechanism and inform the design of next-generation therapeutics. Moreover, a deeper investigation into the upstream and downstream signaling partners of NAAA will be crucial for fully comprehending its physiological and pathophysiological roles. The continued exploration of NAAA biology holds significant potential for the development of novel therapies for a variety of inflammatory and pain-related disorders.[14][15]

References

- 1. Molecular mechanism of activation of the immunoregulatory amidase NAAA | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]

- 3. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 4. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 8. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unipr.it [air.unipr.it]

- 10. tandfonline.com [tandfonline.com]

- 11. pnas.org [pnas.org]

- 12. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous molecules stimulating N-acylethanolamine-hydrolyzing acid amidase (NAAA). | Semantic Scholar [semanticscholar.org]

- 14. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring N-acylethanolamine Acid Amidase (NAAA) Activity in Cell Lysates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the accurate measurement of N-acylethanolamine acid amidase (NAAA) activity in cell lysates. NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids including the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[1][2][3] The inhibition of NAAA is a promising therapeutic strategy for various inflammatory and pain-related disorders.[4][5][6] Therefore, robust methods to quantify NAAA activity are essential for basic research and drug development.

This guide details three common methods for assaying NAAA activity: a radiometric assay, a fluorometric assay, and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS)-based assay. Each method is presented with a step-by-step protocol, a list of required reagents, and considerations for optimal performance.

I. Signaling Pathway of NAAA

NAAA plays a crucial role in regulating the levels of N-acylethanolamines, particularly PEA. By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling.[7][8] PEA exerts its biological effects, in part, through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that modulates the expression of genes involved in inflammation and pain.[4] Inhibition of NAAA leads to an accumulation of PEA, thereby enhancing its anti-inflammatory and analgesic properties.

Caption: NAAA signaling pathway.

II. Experimental Workflow Overview

The general workflow for measuring NAAA activity in cell lysates involves several key steps: preparation of cell lysates, the enzymatic reaction, termination of the reaction, and subsequent analysis of the product or remaining substrate. It is crucial to maintain acidic pH conditions (around 4.5) to ensure optimal NAAA activity while minimizing the activity of other enzymes like fatty acid amide hydrolase (FAAH).[8][9]

Caption: General workflow for NAAA activity assays.

III. Preparation of Cell Lysates

Proper preparation of cell lysates is critical for obtaining reliable and reproducible results. All steps should be performed at 4°C to minimize protein degradation.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., PBS with 0.32 M sucrose)[10]

-

Protease inhibitor cocktail[10]

-

Cell scrapers

-

Microcentrifuge tubes

-

Sonicator or equipment for freeze-thaw cycles

Protocol:

-

Wash cultured cells twice with ice-cold PBS.

-

Harvest cells by scraping in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge the cell suspension at a low speed (e.g., 800 x g) for 10-20 minutes at 4°C to pellet the cells and discard the supernatant.[10]

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice or by performing multiple freeze-thaw cycles.[10][11]

-

Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[10]

-

Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.[10]

-

Store the cell lysate in aliquots at -80°C until use to avoid repeated freeze-thaw cycles.[7]

IV. Experimental Protocols

A. Radiometric Assay

This method measures the release of radiolabeled ethanolamine from a radiolabeled NAE substrate, such as [¹⁴C]palmitoylethanolamide.[1][2]

Materials:

-

[¹⁴C]palmitoylethanolamide (or other suitable radiolabeled NAE)

-

NAAA Assay Buffer (100 mM sodium citrate, 100 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)[7][8]

-

Cell lysate

-

Reaction termination solution (e.g., cold chloroform/methanol, 1:1 v/v)[7][8]

-

Thin-layer chromatography (TLC) plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 4 µg) with the NAAA Assay Buffer.[7]

-

Initiate the reaction by adding the [¹⁴C]palmitoylethanolamide substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[7]

-

Terminate the reaction by adding the cold chloroform/methanol solution.[7]

-

Separate the aqueous and organic phases by centrifugation.

-

Spot the aqueous phase (containing the radiolabeled ethanolamine product) onto a TLC plate and develop the chromatogram to separate the product from the unreacted substrate.

-

Scrape the silica corresponding to the ethanolamine spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the NAAA activity based on the amount of radioactive product formed per unit of time and protein concentration.

B. Fluorometric Assay

This assay utilizes a synthetic substrate, such as N-(4-methylcoumarin)palmitamide (PAMCA), which upon hydrolysis by NAAA, releases a fluorescent product (7-amino-4-methylcoumarin, AMC).[3][12]

Materials:

-

Fluorogenic NAAA substrate (e.g., PAMCA)

-

NAAA Assay Buffer (100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5)[3]

-

Cell lysate

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Add the cell lysate diluted in NAAA Assay Buffer to the wells of a 96-well black microplate.[12]

-

To a subset of wells, add a known NAAA inhibitor as a negative control.

-

Initiate the reaction by adding the fluorogenic substrate PAMCA to all wells.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Generate a standard curve using known concentrations of the fluorescent product (e.g., AMC) to convert relative fluorescence units (RFUs) to the amount of product formed.[3]

-

Calculate NAAA activity as the rate of product formation per unit of time and protein concentration.

C. LC-MS/MS Assay

This highly sensitive and specific method directly measures the formation of the fatty acid product (e.g., palmitic acid) or the reduction of the NAE substrate (e.g., PEA).[3][7][13]

Materials:

-

NAE substrate (e.g., PEA)

-

NAAA Assay Buffer (100 mM sodium citrate, 100 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)[7][8]

-

Cell lysate

-

Internal standard (e.g., deuterated palmitic acid or Z-10-heptadecenoic acid)[7][8]

-

Reaction termination and extraction solution (e.g., cold chloroform/methanol, 1:1 v/v)[7][8]

-

LC-MS/MS system

Protocol:

-

Combine the cell lysate with the NAAA Assay Buffer in a microcentrifuge tube.

-

Start the reaction by adding the PEA substrate.

-

Incubate the mixture at 37°C for 30 minutes.[7]

-

Stop the reaction by adding the cold chloroform/methanol solution containing the internal standard.[7][8]

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[3]

-

Inject the sample into the LC-MS/MS system and quantify the amount of palmitic acid formed or PEA remaining relative to the internal standard.

-

Calculate NAAA activity based on the amount of product generated or substrate consumed per unit of time and protein concentration.[7]

V. Data Presentation

The following tables summarize key quantitative data for NAAA activity and inhibition, providing a reference for expected values and for comparing results obtained with the described protocols.

Table 1: Kinetic Parameters of NAAA for Different Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg or pmol/min/mg) | Cell/Enzyme Source | Reference |